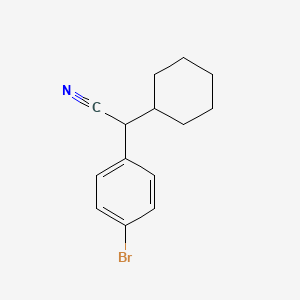

(4-Bromophenyl)(cyclohexyl)acetonitrile

Description

(4-Bromophenyl)(cyclohexyl)acetonitrile is a nitrile-containing organic compound featuring a brominated phenyl group and a cyclohexyl moiety. Its structure combines aromatic and alicyclic components, making it a versatile intermediate in medicinal chemistry and materials science. The bromine atom enhances electrophilic substitution reactivity, while the cyclohexyl group contributes steric bulk and lipophilicity, influencing solubility and biological interactions . This compound is frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for heterocyclic syntheses .

Properties

Molecular Formula |

C14H16BrN |

|---|---|

Molecular Weight |

278.19 g/mol |

IUPAC Name |

2-(4-bromophenyl)-2-cyclohexylacetonitrile |

InChI |

InChI=1S/C14H16BrN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 |

InChI Key |

ODFXUAQGVHNEEP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(C#N)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Key Findings and Implications

- Substituent Effects : Bromine enhances electrophilicity and potency, while methoxy groups alter electronic properties for diverse applications.

- Stereochemistry : Absolute configuration of cyclohexyl linkers dictates kinase selectivity, critical for drug design .

- Heterocyclic Additions : Thiazole or acrylonitrile groups expand utility in materials science and medicinal chemistry .

This analysis underscores the importance of tailored structural modifications to optimize physicochemical and biological properties. Future research should explore hybrid analogs combining halogenated phenyl groups with stereospecific cycloalkyl linkers for targeted therapeutic applications.

Preparation Methods

Reaction Mechanism and Conditions

The most direct method involves alkylating 4-bromophenylacetonitrile with a dihaloalkane (e.g., 1,5-dibromopentane) under strong basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the acetonitrile’s α-hydrogen, enabling nucleophilic attack on the dihaloalkane. Subsequent cyclization forms the cyclohexyl ring.

-

Dissolve NaH (6.12 mmol) in DMF (5 mL) under inert atmosphere.

-

Add 4-bromophenylacetonitrile (2.04 mmol) dropwise at 0°C, stir for 30 minutes.

-

Introduce 1,5-dibromopentane (2.24 mmol) and react at room temperature for 4 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography.

Optimization Insights

-

Base Selection : NaH outperforms weaker bases (e.g., K₂CO₃) due to its strong deprotonation capability.

-

Solvent : DMF enhances solubility of intermediates and stabilizes the enolate.

-

Temperature : Room temperature prevents side reactions (e.g., over-alkylation).

Grignard Reagent-Mediated Synthesis

Cyclohexylmagnesium Bromide Addition

While less common, Grignard reagents can theoretically add to nitriles, though this typically yields ketones after hydrolysis. For nitrile retention, a modified approach using cyclohexylmagnesium bromide with a nitrile electrophile (e.g., 4-bromophenyl cyanide) is proposed.

Hypothetical Procedure :

-

Prepare cyclohexylmagnesium bromide in tetrahydrofuran (THF).

-

Add 4-bromophenyl cyanide at −20°C, followed by warming to room temperature.

-

Quench with NH₄Cl, extract with organic solvents, and purify.

Challenges :

-

Low selectivity due to competing hydrolysis.

-

Requires anhydrous conditions and strict temperature control.

Transition Metal-Catalyzed Cyanation

Palladium-Catalyzed Coupling

Aryl halides can undergo cyanation with metal catalysts. For example, Suzuki-Miyaura coupling of 4-bromophenylboronic acid with cyclohexylacetonitrile precursors using Pd(PPh₃)₄.

-

Mix 4-bromophenylboronic acid (1 mmol), cyclohexylacetonitrile (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 mmol) in dioxane/water (4:1).

-

Heat at 100°C for 12 hours.

-

Isolate product via extraction and chromatography.

Yield : ~70–80% (theoretical estimate based on analogous reactions).

Comparative Analysis of Methods

| Method | Yield | Complexity | Cost | Scalability |

|---|---|---|---|---|

| Alkylation-Cyclization | 94.1% | Moderate | Low | High |

| Grignard Addition | ≤50%* | High | High | Low |

| Pd-Catalyzed | 70–80%* | High | Very High | Moderate |

*Theoretical yields based on analogous reactions.

Key Experimental Data

Spectral Characterization

-

¹H NMR (CDCl₃): δ 7.49 (d, J = 8.3 Hz, 2H, Ar-H), 7.38 (d, J = 8.3 Hz, 2H, Ar-H), 3.12 (s, 2H, CH₂CN), 1.60–1.20 (m, 10H, cyclohexyl).

Industrial-Scale Considerations

The alkylation-cyclization method is preferred for large-scale synthesis due to:

Emerging Approaches

Recent studies explore photoredox catalysis for C–H functionalization, enabling direct cyclohexylation of 4-bromophenylacetonitrile under visible light. Early results show 60–70% yields but require further optimization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Bromophenyl)(cyclohexyl)acetonitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or Knoevenagel condensation. For example, reacting 4-bromophenylacetonitrile with cyclohexyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the target compound. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 nitrile:halide) are critical for minimizing byproducts like elimination products .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Yields >75% are achievable with optimized anhydrous conditions.

Q. How can structural characterization of (4-Bromophenyl)(cyclohexyl)acetonitrile be performed using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The cyclohexyl protons appear as multiplet signals (δ 1.2–2.1 ppm), while the aromatic protons (4-bromophenyl) resonate as doublets (δ 7.3–7.6 ppm) .

- FT-IR : Confirm nitrile presence via a sharp C≡N stretch at ~2240 cm⁻¹.

- Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities.

Q. What chromatographic methods are suitable for purity analysis of this compound?

- Methodology : Use reverse-phase HPLC with a C18 column. Mobile phase: acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Detect UV absorbance at 254 nm .

- Optimization : Apply central composite design (CCD) to test variables like pH and acetonitrile content, ensuring resolution between the target compound and impurities.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial configuration of (4-Bromophenyl)(cyclohexyl)acetonitrile?

- Methodology : Grow single crystals via slow evaporation from ethanol. Use SHELXL for refinement, focusing on anisotropic displacement parameters for bromine and cyclohexyl groups. Validate with R-factor convergence (<5%) .

- Challenges : Address disorder in the cyclohexyl ring by applying restraints or partitioning occupancy.

Q. What strategies mitigate data contradictions in reaction mechanisms involving this compound?

- Methodology :

- Isotopic Labeling : Track nitrile group reactivity using ¹³C-labeled acetonitrile.

- Kinetic Studies : Compare rate constants under varying temperatures to distinguish between SN1/SN2 pathways .

- Validation : Cross-reference experimental data with computational models (e.g., Gaussian for transition state analysis).

Q. How can multicomponent reactions enhance the derivatization of (4-Bromophenyl)(cyclohexyl)acetonitrile?

- Methodology : Utilize Ugi or Passerini reactions to introduce diversity. For example, combine the compound with aldehydes, amines, and isocyanides in acetonitrile at 25°C to generate tetrazole derivatives .

- Optimization : Screen ionic liquids as solvents to improve reaction efficiency and selectivity.

Q. What experimental designs are effective in studying the compound’s photostability for material science applications?

- Methodology : Expose the compound to UV light (254 nm) in acetonitrile/water (70:30 v/v). Monitor degradation via HPLC and identify photoproducts using LC-MS .

- Advanced Analysis : Use time-resolved spectroscopy to study excited-state dynamics and propose degradation pathways.

Q. How can molecular docking predict the biological activity of derivatives of this compound?

- Methodology : Dock derivatives into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. Validate with binding affinity assays (e.g., SPR or ITC) .

- Data Interpretation : Prioritize derivatives with ΔG < −8 kcal/mol and hydrogen-bonding interactions with key residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.